tppb

説明

TPPB is used in Biotrickling filter modeling for styrene abatement.

作用機序

Target of Action

TPPB, also known as (2S,5S)-(E,E)-8-(5-(4-(Trifluoromethyl)phenyl)-2,4-pentadienoylamino)benzolactam or alpha-APP Modulator, primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound acts as a potent activator of PKC . It modulates the activity of PKC, which in turn influences various cellular processes. For instance, this compound has been shown to enhance the non-amyloidogenic processing of the Amyloid Precursor Protein (APP), leading to an increase in the secretion of sAPPα . This modulation of APP processing is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the APP processing pathway . By activating PKC, this compound promotes the non-amyloidogenic processing of APP, which results in the production of sAPPα . This process reduces the formation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Pharmacokinetics

Bryostatin-1, a compound with similar effects to this compound, produced a more rapid, potent, and sustained activation of α-secretase APP processing than this compound

Result of Action

The activation of PKC by this compound and the subsequent modulation of APP processing can have significant cellular effects. In particular, the increase in sAPPα secretion can potentially reduce the formation of Aβ peptides . This could have therapeutic implications for neurodegenerative diseases like Alzheimer’s disease, where Aβ peptides contribute to disease progression .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in a study involving a two-liquid-phase partitioning bioreactor (this compound), the bioreactor environment improved the mass transfer and bioavailability of phenanthrene, accelerating its degradation While this study does not directly involve the compound this compound, it illustrates how environmental factors can influence the action of compounds in a bioreactor setting

生物活性

TPPB, or (2S,5S)-(E,E)-8-(5-(4-(trifluoromethyl)phenyl)-2,4-pentadienoylamino)benzolactam, is a potent protein kinase C (PKC) activator with significant implications in various biological processes, particularly in neuroinflammation and cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cell differentiation, and potential therapeutic applications.

- Chemical Structure : this compound is characterized by its high affinity for PKC with a Ki value of 11.9 nM, indicating strong binding capability. It is also noted for its cell permeability, which facilitates its biological effects in vivo and in vitro .

- Mechanism of Action : this compound activates PKC, which plays a crucial role in various cellular processes including cell differentiation, proliferation, and apoptosis. By modulating PKC activity, this compound influences signaling pathways that are critical for cellular responses to external stimuli.

1. Differentiation Induction

This compound has been shown to induce the differentiation of human embryonic stem cells (hESCs) into Pdx-1 expressing pancreatic progenitor cells. This differentiation is vital for developing potential therapies for diabetes by generating insulin-producing cells .

2. Neuroinflammation Modulation

Recent studies have demonstrated that this compound can attenuate neuroinflammation in models of multiple sclerosis and other neurodegenerative diseases. It promotes an anti-inflammatory phenotype in innate immune cells such as microglia and macrophages. This effect is attributed to the modulation of cytokine production and enhancement of remyelination processes .

3. Antitumor Activity

This compound has exhibited significant antitumor properties in various cancer models. A study involving this compound-conjugated chitosan (this compound-CS) revealed its ability to inhibit tumor growth in vivo while selectively targeting cancer cells over normal cells. The antitumor mechanism includes altering the cell cycle dynamics and modulating reactive oxygen species (ROS) levels .

Case Study: Neuroinflammatory Response

In a study assessing the effects of this compound on neuroinflammation:

- Methodology : Mice were treated with this compound via intraperitoneal injection at a dosage of 50 nmol/kg three times a week.

- Findings : Treatment resulted in reduced clinical symptoms associated with experimental autoimmune encephalomyelitis (EAE), indicating enhanced CNS repair mechanisms .

Table 1: Summary of Biological Activities of this compound

科学的研究の応用

Neuroinflammation and Neurodegenerative Disorders

Mechanism of Action

TPPB acts as a high-affinity activator of protein kinase C, which plays a crucial role in modulating immune responses within the central nervous system (CNS). Research indicates that this compound can attenuate neuroinflammation and promote regeneration in CNS models, particularly in conditions like multiple sclerosis and other neurodegenerative disorders .

Case Studies

- Experimental Autoimmune Encephalomyelitis (EAE) : In a study utilizing the EAE model, this compound demonstrated significant improvements in symptoms and enhanced oligodendrocyte differentiation, which is vital for remyelination processes .

- In Vitro Studies : Cultured microglia and macrophages treated with this compound exhibited anti-inflammatory effects comparable to those seen with other well-known PKC modulators like bryo-1 and prostratin .

Biomedical Applications

Drug Delivery Systems

this compound's properties have been explored in the context of biodegradable polymers for drug delivery. The compound's ability to enhance cellular uptake and modulate immune responses makes it a candidate for developing targeted delivery systems for anti-cancer drugs .

Biodegradable Polymers

Recent studies have highlighted the synthesis of citrate-based biodegradable polymers that incorporate this compound to improve their antimicrobial properties. These polymers have shown promise in wound dressing and tissue engineering applications due to their biocompatibility and ability to reduce bacterial proliferation .

Prostate Biopsy Techniques

In urology, this compound has been evaluated in the context of transperineal prostate biopsy techniques. The TP-TPPB method has shown efficacy in accurately diagnosing prostate conditions, with studies indicating that it may provide higher precision than traditional methods .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroinflammation | Modulates PKC activity to reduce inflammation and promote CNS repair. | Significant symptom improvement in EAE models; enhanced remyelination observed. |

| Drug Delivery Systems | Used within biodegradable polymers for targeted cancer therapy. | Improved drug availability at target sites; reduced systemic toxicity compared to conventional therapies. |

| Prostate Biopsy Techniques | Evaluated for accuracy and efficacy in diagnosing prostate conditions. | TP-TPPB technique showed higher precision compared to traditional biopsy methods. |

特性

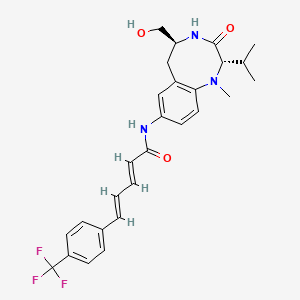

IUPAC Name |

(2E,4E)-N-[(2S,5S)-5-(hydroxymethyl)-1-methyl-3-oxo-2-propan-2-yl-2,4,5,6-tetrahydro-1,4-benzodiazocin-8-yl]-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F3N3O3/c1-17(2)25-26(36)32-22(16-34)15-19-14-21(12-13-23(19)33(25)3)31-24(35)7-5-4-6-18-8-10-20(11-9-18)27(28,29)30/h4-14,17,22,25,34H,15-16H2,1-3H3,(H,31,35)(H,32,36)/b6-4+,7-5+/t22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLVEMPZUIFSII-IHHOKICGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=C(N1C)C=CC(=C2)NC(=O)C=CC=CC3=CC=C(C=C3)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=C(N1C)C=CC(=C2)NC(=O)/C=C/C=C/C3=CC=C(C=C3)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433032 | |

| Record name | alpha-APP Modulator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497259-23-1 | |

| Record name | alpha-APP Modulator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。